Acetylleucine

Pharmacokinetics Membrane Transport Oral Bioavailability

Acetylleucine (N-Acetyl-DL-leucine racemate, CAS 99-15-0) is the established research reference standard for acute vestibular vertigo, cerebellar ataxia, and nystagmus. Unlike unacetylated L-leucine, N-acetylation eliminates zwitterionic character at physiological pH, switching transport from high-affinity LAT (Km ~0.2 mM) to OAT1/OAT3 (Km ~10 mM) and fundamentally altering oral bioavailability and tissue distribution. Procure the racemate for historical pharmacological studies; for NPC or GM2 gangliosidoses development, specify the isolated L-enantiomer. Verify enantiomeric composition via optical rotation or chiral HPLC for formulation applications.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 99-15-0
Cat. No. B1630630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylleucine
CAS99-15-0
Synonymsacetyl-DL-leucine
acetylleucine
acetylleucine, L-
Lasdol
N-acetyl-L-leucine
N-acetylleucine
Tanganil
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
InChIKeyWXNXCEHXYPACJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.1 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Acetylleucine (CAS 99-15-0): Pharmaceutical-Grade N-Acetyl-DL-Leucine for Vertigo and Neurological Research Applications


Acetylleucine (CAS 99-15-0), chemically designated as N-Acetyl-DL-leucine (C8H15NO3, MW 173.21), is a racemic mixture comprising equal parts of N-acetyl-L-leucine and N-acetyl-D-leucine enantiomers. It is a white crystalline solid with a melting point of 160.0–164.0°C and solubility of 34 mg/mL in DMSO and ethanol at 25°C . The compound functions as an acetylated branched-chain amino acid derivative and is established as an orally active agent for treating acute vestibular vertigo, cerebellar ataxia, and nystagmus . The L-enantiomer component (N-acetyl-L-leucine, also designated levacetylleucine) has received regulatory approval as AQNEURSA for neurological manifestations of Niemann-Pick disease type C (NPC) [1].

Why Acetylleucine Cannot Be Substituted with L-Leucine, N-Acetyl-L-Leucine Alone, or Other Amino Acid Derivatives


Acetylleucine (N-Acetyl-DL-leucine racemate) exhibits fundamentally different physicochemical and pharmacokinetic properties compared to its unacetylated precursor L-leucine, its isolated L-enantiomer (N-acetyl-L-leucine), and other branched-chain amino acids. N-acetylation of L-leucine eliminates the zwitterionic character present at physiological pH, converting the molecule into an anion that is transported by organic anion transporters (OAT1, OAT3) with low affinity (Km ~10 mM) rather than by the high-affinity L-type amino acid transporter (LAT) used by L-leucine (Km ~0.2 mM) [1]. This transporter switch fundamentally alters oral bioavailability and tissue distribution, rendering L-leucine therapeutically ineffective for the same neurological indications. Furthermore, the D-enantiomer in the racemic mixture actively competes with and inhibits the uptake of the L-enantiomer at intestinal transporters, producing distinct pharmacokinetic profiles that cannot be replicated by isolated N-acetyl-L-leucine alone [2]. Substitution with other N-acetyl-amino acids or branched-chain amino acid derivatives would lack the specific OAT substrate recognition, the demonstrated lysosomal volume-reducing activity in NPC cellular models, and the clinically validated disease-modifying effects established in Phase III trials.

Quantitative Comparative Evidence: Acetylleucine (N-Acetyl-DL-Leucine Racemate) Versus N-Acetyl-L-Leucine and L-Leucine


Transporter Affinity and Substrate Recognition: N-Acetyl-DL-Leucine vs. L-Leucine

N-acetylation fundamentally alters the transport mechanism of leucine. At physiological pH, L-leucine exists as a zwitterion and is transported by the L-type Amino Acid Transporter (LAT) with high affinity (Km ~0.2 mM). In contrast, N-acetyl-L-leucine (the active component of the racemate) is anionic and is a substrate for organic anion transporters OAT1 and OAT3 with low affinity (Km ~10 mM) [1]. This 50-fold difference in transporter affinity (0.2 mM vs. 10 mM) means L-leucine uptake becomes saturated at concentrations 50-fold lower than N-acetyl-L-leucine, severely limiting the therapeutic window of unacetylated leucine [1].

Pharmacokinetics Membrane Transport Oral Bioavailability Drug Delivery

Pharmacokinetic Disposition of Enantiomers: N-Acetyl-DL-Leucine Racemate vs. N-Acetyl-L-Leucine Alone

When administered as the racemate (N-acetyl-DL-leucine), the D-enantiomer exhibits substantially greater plasma exposure than the L-enantiomer. In mouse studies, oral administration of racemic N-acetyl-DL-leucine resulted in much greater Cmax and AUC for the D-enantiomer relative to the L-enantiomer [1]. Specifically, the D-enantiomer inhibits intestinal uptake of the L-enantiomer via carrier competition, and the L-enantiomer (but not D-enantiomer) undergoes first-pass metabolism likely via deacetylation, further reducing its systemic availability [1]. When the purified L-enantiomer is administered alone, its dose proportionality exceeds unity compared to racemate administration, confirming saturable uptake and metabolism affected by the D-enantiomer's presence [1].

Stereoselective Pharmacokinetics Enantiomer Competition Bioavailability Drug Metabolism

Long-Term Disease-Modifying Efficacy: N-Acetyl-L-Leucine vs. Placebo and Historical Natural History Cohort

In the IB1001-301 Phase III trial extension phase (N=54 patients aged 5–67 years), N-acetyl-L-leucine (NALL) demonstrated disease-modifying, neuroprotective effects in Niemann-Pick disease type C (NPC). After 12 months of NALL treatment, the mean change from baseline on the 5-domain NPC Clinical Severity Scale (NPC-CSS, range 0–25, lower = better) was -0.32 (SD 2.43) with NALL, compared to an expected annual decline of +1.5 (SD 3.16) in the historical natural history cohort (95% CI: -3.11 to -0.53; p=0.007), representing a 121% reduction in annual disease progression [1]. After 18 months, the mean change was -0.067 (SD 2.94) with NALL versus +2.25 (SD 4.74) in the historical cohort (95% CI: -4.17 to -0.46; p=0.017) [1].

Niemann-Pick Disease Type C Neurodegeneration Disease Modification Clinical Trial

Short-Term Neurologic Improvement: N-Acetyl-L-Leucine vs. Placebo in NPC

In the double-blind, placebo-controlled, crossover Phase III trial (N=60 patients), N-acetyl-L-leucine (NALL) produced a significantly greater improvement in ataxia symptoms compared to placebo. After 12 weeks of NALL treatment, the mean change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) total score was -1.97±2.43 points, compared to -0.60±2.39 points after 12 weeks of placebo (least-squares mean difference: -1.28 points; 95% CI: -1.91 to -0.65; p<0.001) [1]. The effect was lost after the 6-week washout period, confirming treatment-specific efficacy [1].

Ataxia Neurologic Function SARA Score Randomized Controlled Trial

Solubility Profile and Formulation Considerations: Acetylleucine Racemate vs. N-Acetyl-L-Leucine

Commercial analytical data indicate that acetylleucine (N-Acetyl-DL-leucine racemate) exhibits solubility of 34 mg/mL in DMSO and ethanol at 25°C, with HPLC purity specifications of 99.04% . Alternative supplier data for pharmaceutical-grade N-acetyl-L-leucine indicate the isolated L-enantiomer is freely soluble in water and ethanol, with a melting point of 245–248°C (decomposition) and optical rotation of -35° to -40° (c=1, H2O) [1]. This difference in aqueous solubility and thermal stability profiles may impact formulation development, lyophilization protocols, and long-term solution stability depending on the intended application.

Formulation Science Solubility Pharmaceutical Manufacturing Pre-formulation

Validated Research and Industrial Application Scenarios for Acetylleucine and Its Enantiomers


Investigational Studies of Vertigo and Vestibular Disorders

Acetylleucine (N-Acetyl-DL-leucine racemate) is established as an orally active agent for researching acute vestibular vertigo, cerebellar ataxia, and nystagmus . For academic or preclinical studies focused on these indications, the racemic mixture represents the historical standard compound with extensive published use. Researchers should note that the isolated L-enantiomer (N-acetyl-L-leucine) exhibits different pharmacokinetics due to the absence of D-enantiomer-mediated competition at intestinal transporters [1]; therefore, experimental designs comparing these formulations must account for non-bioequivalence.

Pharmaceutical Development Targeting Niemann-Pick Disease Type C (NPC) and Related Lysosomal Storage Disorders

N-acetyl-L-leucine (levacetylleucine, the isolated L-enantiomer) is the regulatory-approved entity (AQNEURSA) for neurological manifestations of NPC . Phase III clinical evidence demonstrates a 1.28-point reduction in SARA score versus placebo (p<0.001) at 12 weeks [1] and a 121% reduction in annual disease progression compared to natural history at 12 months (p=0.007) [2]. For pharmaceutical development, formulation, or clinical research targeting NPC, GM2 gangliosidoses, or ataxia telangiectasia, the isolated N-acetyl-L-leucine enantiomer is the required reference standard, not the racemate.

Comparative Pharmacokinetic and Transporter Mechanism Studies

The dramatic difference in transporter affinity between L-leucine (Km ~0.2 mM via LAT) and N-acetyl-L-leucine (Km ~10 mM via OAT1/OAT3) provides a well-characterized system for studying acetylation-dependent transporter switching . Additionally, the enantiomer-specific pharmacokinetic interactions observed when comparing racemic N-acetyl-DL-leucine versus isolated N-acetyl-L-leucine [1] make this compound pair an excellent model system for stereoselective drug disposition research and for evaluating carrier-mediated uptake inhibition in intestinal absorption studies.

Formulation Development and Stability-Indicating Method Validation

The distinct physicochemical profiles of the racemate (melting point 160–164°C; DMSO/ethanol soluble) and the L-enantiomer (melting point 245–248°C decomposition; freely water-soluble) [1] necessitate enantiomer-specific formulation approaches. Analytical method development, particularly chiral HPLC separation for quality control and stability-indicating assays, is essential for distinguishing the racemate from the isolated enantiomer in pharmaceutical manufacturing settings. Procurement specifications should verify enantiomeric composition via optical rotation (-35° to -40° for L-enantiomer) when stereochemical identity is critical to the intended application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.